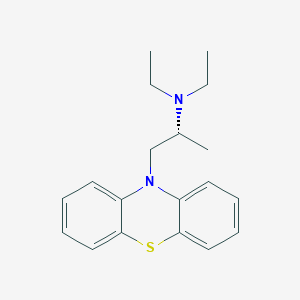

(+)-Ethopropazine

描述

Contextualization within Phenothiazine (B1677639) Chemistry and Pharmacological Classes

Ethopropazine (B1679164), also known by its International Nonproprietary Name (INN) Profenamine, is a synthetic organic compound derived from the phenothiazine backbone. Phenothiazine itself is a tricyclic heterocyclic compound characterized by a central thiazine (B8601807) ring fused to two benzene (B151609) rings researchgate.netdrugbank.com. This core structure serves as a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, and anticholinergic properties drugbank.comcymitquimica.comualberta.casrce.hr.

Ethopropazine is classified pharmacologically as an anticholinergic agent, an antihistamine, and an antiparkinsonian drug ncats.iosrce.hrtandfonline.comnih.govnih.govwikipedia.org. Its primary mechanism of action in academic research revolves around its ability to antagonize muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, thereby modulating cholinergic neurotransmission in the central nervous system srce.hrtandfonline.comnih.gov. Furthermore, ethopropazine is recognized as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme crucial in the hydrolysis of acetylcholine, while exhibiting significantly weaker inhibition of acetylcholinesterase (AChE) srce.hrsrce.hrresearchgate.netmedchemexpress.comsigmaaldrich.com. This selective BChE inhibition has made ethopropazine a valuable tool in biochemical assays for differentiating cholinesterase activities srce.hrsrce.hrresearchgate.net.

Historical Academic Trajectories and Initial Investigations of Phenothiazine Derivatives

The academic exploration of phenothiazine derivatives began in the mid-20th century, spurred by the discovery of chlorpromazine (B137089) and promethazine (B1679618), which revolutionized psychiatry and allergy treatment, respectively drugbank.com. Phenothiazine emerged as a prototypical pharmaceutical lead structure, inspiring extensive research into its derivatives for a wide array of therapeutic applications drugbank.comcymitquimica.comualberta.ca. Early investigations focused on understanding the structure-activity relationships (SAR) of compounds with modifications at the N-10 position and on the aromatic rings, revealing their potential as antipsychotics, antiemetics, and antiparkinsonian agents researchgate.netcymitquimica.comresearchgate.net. Ethopropazine's development and subsequent academic study contributed to this lineage, with initial research focusing on its anticholinergic properties for managing motor disorders ncats.iosrce.hrtandfonline.comnih.gov.

Structural Classifications and Stereochemical Considerations in Phenothiazines

The fundamental structure of phenothiazine consists of a tricyclic system where a sulfur and a nitrogen atom are incorporated into a six-membered ring, which is then fused to two benzene rings researchgate.netdrugbank.com. Ethopropazine's specific chemical structure is characterized by the phenothiazine core with a 10-(2-diethylaminopropyl) substituent attached to the nitrogen atom at position 10 wikipedia.orgusask.ca. The molecular formula for ethopropazine is C19H24N2S, with a molecular weight of approximately 312.47 g/mol ncats.iosrce.hrnih.gov. The hydrochloride salt, commonly used in research and clinical settings, has the formula C19H25ClN2S and a molecular weight of 348.93 g/mol ncats.iosigmaaldrich.comsolubilityofthings.comnih.gov.

A critical aspect of ethopropazine's structure is the presence of a chiral center on the propyl side chain at the carbon atom bearing the diethylamino group and the methyl substituent cymitquimica.comusask.ca. This chirality means ethopropazine exists as two enantiomers: (+)-ethopropazine (also known as (R)-ethopropazine) and (-)-ethopropazine (also known as (S)-ethopropazine) researchgate.nettandfonline.comtandfonline.comusask.canih.govbeilstein-journals.orgnih.gov. Academic research has employed methods such as fractional crystallization of diastereomeric salts and chiral high-performance liquid chromatography (HPLC) to separate and analyze these enantiomers, achieving high enantiomeric purity researchgate.nettandfonline.comtandfonline.combeilstein-journals.org. Studies have determined that the (+)-enantiomer corresponds to the (R)-configuration, while the (-)-enantiomer possesses the (S)-configuration researchgate.nettandfonline.comnih.gov.

Overview of Current Research Landscape and Key Academic Challenges (Excluding Clinical Efficacy or Safety)

Current academic research on ethopropazine continues to explore its biochemical interactions and potential applications beyond its established pharmacological roles. A significant area of focus is the stereoselective interaction of its enantiomers with enzymes and receptors. Studies have demonstrated that butyrylcholinesterase (BChE) exhibits a higher affinity for the (R)-enantiomer of ethopropazine compared to the (S)-enantiomer nih.govbeilstein-journals.org. This differential binding affinity is crucial for understanding the stereospecificity of enzyme inhibition and has implications for designing more targeted BChE inhibitors.

Research also investigates ethopropazine's interaction with various muscarinic receptor subtypes, aiming to elucidate its receptor binding profile and selectivity nih.gov. Furthermore, its electrochemical properties are being studied using modified electrodes, providing insights into its redox behavior and potential for analytical applications mdpi.com.

Pharmacokinetic studies, primarily conducted in animal models, have revealed that ethopropazine exhibits extensive metabolism and can display nonlinear pharmacokinetic behavior, particularly regarding plasma protein binding and distribution ualberta.causask.caualberta.ca. The lack of comprehensive human pharmacokinetic data presents an ongoing challenge for fully characterizing its disposition and metabolism.

While phenothiazines broadly are being explored for novel applications, including antitumor and antibacterial activities through mechanisms like apoptosis induction and efflux pump inhibition ekb.egbrieflands.comiiarjournals.orgmdpi.com, specific research focusing on ethopropazine's direct role in these areas is less prominent. However, the foundational understanding of its chemical properties, stereochemistry, and enzyme inhibition provides a basis for future investigations into its broader biological potential.

Data Tables

Table 1: Key Chemical and Physical Properties of Ethopropazine and its Hydrochloride Salt

| Property | Ethopropazine (Profenamine) | Ethopropazine Hydrochloride | Source(s) |

| Molecular Formula | C19H24N2S | C19H25ClN2S | ncats.iosrce.hrnih.govwikipedia.org, sigmaaldrich.comsolubilityofthings.comnih.gov |

| Molecular Weight ( g/mol ) | 312.47 | 348.93 | ncats.iosrce.hrnih.gov, ncats.iosigmaaldrich.comsolubilityofthings.comnih.gov |

| CAS Number | 522-00-9 | 1094-08-2 | ncats.iosrce.hrnih.gov, ncats.iosigmaaldrich.comsolubilityofthings.comnih.gov |

| Melting Point (°C) | 53-55 | 223-225 (with decompn) | ncats.io |

| Solubility (DMSO) | N/A | >5 mg/mL (at ~60 °C, clear) | nih.gov |

Table 2: Stereochemical Information and Butyrylcholinesterase (BChE) Inhibition Data

| Enantiomer | Configuration | BChE Affinity (Ki) | Notes | Source(s) |

| This compound | (R) | ~61 nM | Higher affinity for BChE | nih.gov |

| (-)-Ethopropazine | (S) | ~140 nM | Lower affinity for BChE | nih.gov |

| Racemic Ethopropazine | (±) | ~88 nM | Average affinity; used in early studies | nih.gov |

Compound List

this compound

(-)-Ethopropazine

(R)-Ethopropazine

(S)-Ethopropazine

Aceprometazine

Acetylcholine

Acetylthiocholine (ATCh)

Atropine

Biperiden

Carboplatin

Chlorpromazine

Choline

ColQ-tailed AChE

Dextroamphetamine

Doxorubicin

DTC (Dithiocarbamate)

EC-109 MGC-803

Epinephrine

Ergometrine

Escitalopram

Esketamine

Ethapropazine

Ethopromazine

Ethopropazine

Ethopropazine Hydrochloride

Fenoterol

Fostamatinib

G2/M arrest

HUVEC cells

HepG2

Human MuSKect-myc

IgG

Idiopathic Parkinsonism

Infectious diseases

Isothazine

Leucine-enkephalin aminopeptidase(s)

Levodopa

Lipase

LRP4

Lysivane

MAPK/ERK1/2

Mazaticol

MCF-7

MDR pathogens

Methylene blue

Methylene green

Metformin

Methotrimeprazine

Mice

Monoclonal antibody therapies

MuSK-IgG

NADH

NCI-60 cell panel

Neuroleptic malignant syndrome (NMS)

Novozym 435

Ovarian cancer

Paclitaxel

Parkinson's disease

Parsidol

Parsitan

PC-3

PDK1/Akt

P-glycoprotein

Phenoprozine

Phenpropazina

Phenothiazine

PI3K/AKT

Piperazine

Piroheptine

Prodierazine

Promethazine

Propiomazine

Prosymol

Protein kinase C

Pyrroles

Quinuclidine

R-ethopropazine

Reserpine

Rochipel

Rocipel

Rodipal

S-ethopropazine

Salbutamol

Salmeterol

Schizophrenia

SciProfiles

Serotonin

Sigma-Aldrich

SMILES

Sodium amide

Stramonium

Sulfated cyclodextrins

Taxane

Thiocholine

Thioxanthenes

Thr276

TMB substrate kit

Tox

Trihexyphenidyl

Trimeprazine

Trifluoperazine

Tryptamine

Tubulin

Tyrosine kinase

Tyrosine kinase inhibitors

Tyrosinase

UBC13

VEGF

W82

X-ray structure analyses

(±)-Ethopropazine

Structure

2D Structure

3D Structure

属性

CAS 编号 |

852369-53-0 |

|---|---|

分子式 |

C19H24N2S |

分子量 |

312.5 g/mol |

IUPAC 名称 |

(2R)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m1/s1 |

InChI 键 |

CDOZDBSBBXSXLB-OAHLLOKOSA-N |

SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

手性 SMILES |

CCN(CC)[C@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

规范 SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

产品来源 |

United States |

Stereoselective Synthesis and Advanced Chemical Characterization

Enantioselective Synthetic Routes to (+)-Ethopropazine

The synthesis of enantiomerically pure compounds is critical in modern pharmaceutical chemistry, as different enantiomers can possess vastly different biological activities and safety profiles researchgate.net. For ethopropazine (B1679164), achieving stereoselective synthesis or efficient resolution of its enantiomers is paramount.

Chemoenzymatic Synthetic Approaches and Biocatalyst Application

Significant advancements have been made in the chemoenzymatic synthesis of ethopropazine enantiomers, leveraging the high specificity and efficiency of enzymes. One notable approach involves the lipase-mediated kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol, a key chiral intermediate researchgate.netnih.gov. Enzymes such as Novozym 435 and Lipozyme TL IM have demonstrated excellent performance, yielding highly enantioenriched alcohols with enantioselectivities up to 99% ee and high enantiomeric ratios (E values) researchgate.netnih.govacs.orgresearchgate.netacs.org.

This biocatalytic step allows for the preparation of both the (R)- and (S)-enantiomers of the alcohol intermediate. Subsequently, these intermediates are transformed into bromide derivatives using phosphorus tribromide (PBr₃) researchgate.netnih.gov. The final step involves amination, which can be stereodivergent depending on the solvent used. For instance, carrying out the amination in toluene (B28343) typically leads to a single inversion product, while performing it in methanol (B129727) results exclusively in a product of net retention researchgate.netnih.govbeilstein-journals.org. This chemoenzymatic route has successfully produced both (R)- and (S)-ethopropazine with enantiomeric excess (ee) ranging from 84% to 98% researchgate.netnih.govacs.org. This methodology provides a straightforward and effective means to access enantiomerically enriched ethopropazine.

Chiral Separation Techniques for Enantiomeric Resolution

Beyond de novo enantioselective synthesis, chiral separation techniques are also employed to obtain enantiomerically pure ethopropazine from a racemic mixture. Fractional crystallization of diastereomeric salts, specifically using dibenzoyltartaric acid, has been successfully utilized for the resolution of ethopropazine hydrochloride tandfonline.comresearchgate.nettandfonline.com. This method allows for the preparation of ethopropazine enantiomers with high enantiomeric excess, typically in the range of 97.9% to 99.1% ee tandfonline.comresearchgate.nettandfonline.com.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, such as Chiralcel OJ columns, is another effective method for determining and achieving enantiomeric purity tandfonline.comresearchgate.nettandfonline.com. While analytical HPLC is crucial for assessing enantiomeric excess, preparative-scale HPLC can also be employed, although its loading capacity might be a limiting factor compared to fractional crystallization for large-scale resolutions tandfonline.com. The combination of these techniques allows for the isolation and characterization of individual ethopropazine enantiomers.

Stereocontrol Strategies and Reaction Mechanism Elucidation

The stereocontrol in ethopropazine synthesis is primarily achieved through the kinetic resolution of the chiral alcohol intermediate using lipases, as described above researchgate.netnih.govacs.orgresearchgate.net. The absolute configurations of the enantioenriched alcohols are typically assigned using Mosher's methodology, which involves derivatization with chiral derivatizing agents like α-methoxy-α-phenylacetic acid (MPA) followed by NMR analysis researchgate.netresearchgate.net. These assignments are often further confirmed by X-ray diffraction (XRD) analysis researchgate.netnih.gov.

The mechanism of stereodivergent amination of the bromo derivative is understood to be solvent-dependent. In non-polar solvents like toluene, an SN2-like mechanism with inversion of configuration is favored. Conversely, in polar protic solvents such as methanol, a mechanism involving a carbocation intermediate or a neighboring group participation might lead to net retention of configuration researchgate.netnih.govbeilstein-journals.org. Understanding these mechanisms is crucial for optimizing stereochemical outcomes in the synthesis.

Spectroscopic and Spectrometric Analysis of this compound

Rigorous spectroscopic and spectrometric analysis is essential for confirming the structure, purity, and identity of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule rsc.orgsapub.orgmedchemexpress.comnih.govpsu.eduresearchgate.netismrm.orgvanderbilt.edu. For ethopropazine, ¹H NMR spectra reveal characteristic signals corresponding to the aromatic protons of the phenothiazine (B1677639) ring, the aliphatic protons of the propyl side chain, and the protons of the diethylamino group sapub.orgmedchemexpress.comnih.govpsu.eduresearchgate.net. ¹³C NMR provides complementary data on the carbon framework.

High-Resolution Mass Spectrometric Elucidation of Molecular Structure

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the elemental composition of this compound, thereby confirming its molecular formula. Techniques like time-of-flight (TOF), Fourier-transform ion cyclotron resonance (FT-ICR), or Orbitrap mass analyzers provide mass measurements with high accuracy (typically within a few parts per million), allowing for the unambiguous determination of elemental formulas americanpharmaceuticalreview.comresearchgate.netresearchgate.net.

HRMS, often coupled with tandem mass spectrometry (MS/MS), can also provide fragmentation data that aids in structural confirmation by breaking down the molecule into characteristic fragments. This information, combined with accurate mass measurements, allows for the confident identification of the compound and differentiation from potential impurities or isomers americanpharmaceuticalreview.comresearchgate.net. For ethopropazine hydrochloride, the molecular formula is C₁₉H₂₅ClN₂S, with a calculated monoisotopic mass of approximately 348.1427 Da nih.govnist.gov.

Chiroptical Spectroscopic Characterization (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional structure and absolute configuration of chiral molecules like this compound. These techniques exploit the differential interaction of chiral substances with left and right circularly polarized light. CD spectroscopy measures the difference in absorption of left and right circularly polarized light, typically plotted as molar ellipticity versus wavelength, revealing information about the molecule's chromophores and their environment. ORD, conversely, measures the rotation of plane-polarized light as a function of wavelength, providing data on optical rotation. Both methods are sensitive to molecular conformation and stereochemistry, enabling the assignment of absolute configurations and the study of conformational changes.

Research combining NMR and CD spectroscopy has been instrumental in elucidating the stereochemistry of ethopropazine enantiomers. Specifically, studies have utilized CD spectral data in conjunction with NMR and X-ray crystallography to assign the absolute configuration of ethopropazine enantiomers. These investigations have revealed that the (+)-enantiomer possesses the (R)-configuration at its stereogenic center, while the (-)-enantiomer exhibits the (S)-configuration researchgate.net. The analysis of CD spectra, often in the vicinity of absorption bands, can lead to characteristic "Cotton effects," which are crucial for determining absolute configurations kud.ac.inpbsiddhartha.ac.inlibretexts.org. While detailed spectral data points for this compound's CD or ORD curves are not universally published as primary findings in all studies, the application of these techniques has been vital for confirming the stereochemical assignments derived from other methods researchgate.net.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers definitive information regarding the molecular structure and packing arrangements of compounds in the solid state. For ethopropazine, crystallographic studies have been performed on its hydrochloride salt and protonated forms.

The crystal structure of ethopropazine hydrochloride (C₁₉H₂₅N₂SCl) has been determined, revealing a monoclinic crystal system with space group P2(1)/c. The unit cell parameters were reported as a = 8.849(1) Å, b = 14.475(2) Å, c = 14.832(1) Å, with a β angle of 98.72(1)°. The structure was refined to a final R-factor of 0.039 based on 2583 observed reflections nih.gov.

Furthermore, the crystal and molecular structure of a protonated ethopropazine salt, specifically the perrhenate (B82622) salt [(EPH)⁺[ReO₄]⁻], has also been elucidated. This compound crystallizes in the monoclinic space group P2₁/c, with lattice parameters a = 10.866(3) Å, b = 12.242(2) Å, c = 16.01(1) Å, and β = 109.00(1)°. The structure was solved using heavy-atom methods and refined to an R-factor of 0.024 with 3181 observed reflections researchgate.net. In this crystalline state, the ethopropaziniumyl cation is protonated at the terminal diethylamino nitrogen and interacts with the perrhenate anion through hydrogen bonding. X-ray diffraction (XRD) analysis has also been employed to confirm the absolute configurations of synthetically prepared ethopropazine enantiomers beilstein-journals.org.

Molecular and Cellular Pharmacological Mechanisms Non Clinical Focus

Receptor Binding Kinetics and Thermodynamics

(+)-Ethopropazine, a phenothiazine (B1677639) derivative, demonstrates notable interactions with specific receptor systems, particularly muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors. nih.govnih.govsigmaaldrich.com Its activity at these sites is a key aspect of its pharmacological profile.

Ethopropazine (B1679164) acts as a non-selective muscarinic acetylcholine receptor antagonist, meaning it binds to these receptors but does not activate them, thereby blocking the effects of the endogenous neurotransmitter acetylcholine. nih.govncats.io Studies have shown its binding affinity for different muscarinic receptor subtypes. For instance, ethopropazine binds to rat forebrain and hindbrain membrane preparations, which are rich in M1 and M2 muscarinic acetylcholine receptors, with dissociation constants (Kis) of 3.1 nM and 7.2 nM, respectively. caymanchem.com

In addition to its anticholinergic properties, ethopropazine is also classified as a histamine H1 receptor antagonist. nih.govnih.gov This indicates that it binds to and blocks the action of histamine at H1 receptors.

Molecular modeling studies have provided insights into the interaction of ethopropazine with its receptor targets. At the muscarinic receptors, the binding is thought to involve the phenothiazine ring system and the diethylaminopropyl side chain. These interactions are crucial for the compound's antagonist activity.

The antagonistic action of ethopropazine at muscarinic and histamine receptors is primarily due to orthosteric competition. This means that ethopropazine directly competes with the endogenous ligands (acetylcholine and histamine, respectively) for binding at the primary (orthosteric) binding site on the receptor. By occupying this site, it prevents the natural ligand from binding and initiating a cellular response. There is less evidence to suggest that allosteric modulation, where a ligand binds to a secondary (allosteric) site to modify the receptor's affinity for its primary ligand, is a significant mechanism for ethopropazine's primary receptor interactions.

Enzyme Inhibition Studies

Ethopropazine is a well-characterized inhibitor of cholinesterases, with a pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). caymanchem.commedchemexpress.com This selective inhibition is a defining feature of its biochemical profile.

The inhibitory potency of ethopropazine has been quantified through various kinetic parameters. For human BChE, the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, has been reported as 15.14 µM in human erythrocyte lysates and 210 nM in other studies. caymanchem.comnih.gov Another study reported a Ki of 150 nM for BChE. acs.org

The mechanism of inhibition varies between the two cholinesterases. Inhibition of human erythrocyte AChE by ethopropazine has been shown to be competitive, involving two binding sites with a Ka of 161 µmol/dm³ and a Ki of 393 µmol/dm³. srce.hrsrce.hr In contrast, the inhibition of atypical BChE is non-competitive with a Ki of 7.5 µmol/dm³, while the inhibition of the usual BChE is competitive with a K(I) of 0.16 µmol/dm³. srce.hrsrce.hr The competitive nature of inhibition for the usual BChE suggests that ethopropazine binds to the active site of the enzyme, directly competing with the substrate. The non-competitive inhibition observed with the atypical variant suggests binding to a peripheral site. srce.hr

Table 1: Ethopropazine Inhibition of Cholinesterases

| Enzyme | Inhibition Type | Ki/IC50 |

|---|---|---|

| Butyrylcholinesterase (BChE) | Competitive (usual), Non-competitive (atypical) | IC50: 15.14 µM caymanchem.com, 210 nM nih.gov; Ki: 150 nM acs.org, 0.16 µmol/dm³ (usual) srce.hrsrce.hr, 7.5 µmol/dm³ (atypical) srce.hrsrce.hr |

This table is interactive. Click on the headers to sort the data.

Ethopropazine is a chiral molecule, and its enantiomers exhibit stereoselective inhibition of BChE. nih.gov Studies have shown that BChE has a higher affinity for the R-enantiomer of ethopropazine. nih.govbeilstein-journals.org Kinetic studies have determined the dissociation constants for the complex between BChE and the ethopropazine enantiomers, with values of 61 nM for the R-enantiomer, 140 nM for the S-enantiomer, and 88 nM for the racemate. nih.gov This indicates a moderate 2.6-fold enantioselectivity of BChE for the R-isomer. mdpi.comnih.gov In contrast, no significant stereoselectivity has been observed in the plasma protein binding of ethopropazine enantiomers. sigmaaldrich.com

Table 2: Dissociation Constants of Ethopropazine Enantiomers with Butyrylcholinesterase (BChE)

| Enantiomer | Dissociation Constant (nM) |

|---|---|

| R-enantiomer | 61 nih.gov |

| S-enantiomer | 140 nih.gov |

This table is interactive. Click on the headers to sort the data.

The high selectivity of ethopropazine for BChE over AChE is attributed to differences in the size and amino acid composition of the active site gorges of the two enzymes. acs.orgnih.gov The active site gorge of BChE is approximately 200 ų larger than that of AChE, which allows it to accommodate the bulky ethopropazine molecule. acs.orgnih.gov In AChE, the presence of certain amino acid residues, such as Tyr337, is thought to sterically hinder the binding of bulky phenothiazine derivatives like ethopropazine. acs.org

Molecular modeling and crystallographic studies have identified key interactions between ethopropazine and BChE. nih.govmdpi.com The initial binding is proposed to occur at the peripheral anionic site of the enzyme. nih.gov Subsequently, the ethopropazine molecule "slides down" the gorge, where the phenothiazine ring system engages in π-π stacking interactions with tryptophan residue W82. nih.gov Other important interactions include those with phenylalanine residue F329 and tyrosine residue Y332. mdpi.com Specifically, the phenothiazine ring interacts with Trp82 and Phe329 through hydrophobic and charge-transfer interactions, while the diethylammonium (B1227033) group of the side chain forms a cation-π interaction with Tyr332. mdpi.comtandfonline.com

Ion Channel Modulation and Membrane Interactions (e.g., NMDA Glutamate (B1630785) Receptor, Potassium Channels)

This compound exerts notable effects on various ion channels, which contributes significantly to its pharmacological profile. A primary target is the N-methyl-D-aspartate (NMDA) glutamate receptor. unict.ithmdb.ca Glutamate is a critical excitatory neurotransmitter in nociceptive pathways, and the over-activation of NMDA receptors is implicated in neuropathic pain. unict.ithmdb.ca this compound acts as an antagonist at these receptors, a mechanism that is believed to underlie its local anesthetic effects. unict.it This antagonism helps to mitigate the hyperactivation and hypersensitivity of dorsal horn neurons in the spinal cord that can result from excessive glutamate release. unict.ithmdb.ca Unlike some other NMDA antagonists, the anticholinergic properties of this compound are thought to reduce the likelihood of neurotoxic side effects. nih.gov

The compound's interaction with potassium channels appears to be indirect, mediated through its action on G-protein coupled muscarinic receptors. molsoft.com The M1 muscarinic acetylcholine receptor, a target of this compound, is known to modulate potassium channels through the action of G-proteins. molsoft.com

Intracellular Signaling Pathway Perturbations (e.g., G-protein coupled pathways, Second Messenger Systems)

The primary mechanism of action for this compound involves its role as an anticholinergic agent, specifically through the competitive inhibition of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). patsnap.commedchemexpress.com It shows a preference for the M1 subtype of these receptors. patsnap.com The blockade of muscarinic receptors by this compound disrupts the signaling of the neurotransmitter acetylcholine. patsnap.com In conditions like Parkinson's disease, a deficiency in dopamine (B1211576) leads to a relative overactivity of acetylcholine; by blocking muscarinic receptors, this compound helps to re-balance this activity. patsnap.com

The signaling cascades downstream of muscarinic receptors are well-established. M1 receptor activation typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). molsoft.comgoogle.com IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. molsoft.comgoogle.com Furthermore, muscarinic receptors can modulate the activity of adenylyl cyclase, thereby affecting the levels of the second messenger cyclic AMP (cAMP). molsoft.com The M1 receptor, in particular, can mediate its effects through the inhibition of adenylyl cyclase and the breakdown of phosphoinositides. molsoft.com

Recent research has also shed light on other signaling pathways affected by this compound. In the context of platelet activation, it has been shown to interfere with the phosphoinositide 3-kinase (PI3K) signaling pathway. It also has secondary effects on histamine H1 receptors. patsnap.com

Comparative Mechanistic Studies with Other Phenothiazine Derivatives

This compound is a member of the phenothiazine class of compounds, which includes other well-known drugs such as chlorpromazine (B137089) and prochlorperazine (B1679090). wikipedia.orgresearchgate.netmdpi.com While they share a common core structure, substitutions on this scaffold lead to distinct pharmacological profiles. researchgate.netslideshare.netacs.org this compound is primarily recognized for its anticholinergic, antihistamine, and antiadrenergic actions, and is used as an antiparkinsonian agent. wikipedia.orgslideshare.net This contrasts with many other phenothiazines, like chlorpromazine, which are primarily used as antipsychotics due to their potent antagonism of dopamine D2 receptors. escholarship.org

One key difference lies in their receptor affinities and resulting therapeutic applications. The anticholinergic potency of this compound is significantly higher than its dopaminergic antagonism, making it suitable for treating drug-induced extrapyramidal symptoms. unict.itslideshare.net In contrast, antipsychotic phenothiazines have a much stronger affinity for dopamine receptors. escholarship.org A study comparing various anticholinergic drugs for neuroleptic-induced parkinsonism found that both benztropine (B127874) and this compound were effective.

Mechanistic distinctions are also evident at the molecular level. For instance, a study investigating the degradation of methionine-enkephalin by human brain aminopeptidases found that various phenothiazines inhibited this process to differing extents. nih.gov The order of potency was fluphenazine (B1673473) > prochlorperazine > chlorpromazine > thioridazine (B1682328) > promethazine (B1679618) > this compound, indicating that the specific chemical structure of each phenothiazine derivative dictates its interaction with this enzyme system. nih.gov

Furthermore, the electrochemical properties of phenothiazines can differ. A study comparing the voltammetric characteristics of prochlorperazine and this compound found that they exhibited different oxidation mechanisms. mdpi.com While prochlorperazine underwent a one-step 2e- transfer, this compound experienced two 1e- steps, resulting in different anodic peaks. mdpi.com This highlights the subtle yet significant electronic differences imparted by their distinct side chains.

It is also noteworthy that while this compound is used to alleviate extrapyramidal symptoms induced by other phenothiazines, it is not effective against tardive dyskinesia. wikipedia.orgslideshare.net This further underscores the nuanced and often contrasting mechanisms of action within this broad class of compounds.

Below is a table summarizing some of the key mechanistic differences between this compound and another prominent phenothiazine, Chlorpromazine.

| Feature | This compound | Chlorpromazine |

| Primary Clinical Use | Antiparkinsonian agent wikipedia.orgslideshare.net | Antipsychotic escholarship.org |

| Primary Mechanism | Anticholinergic (muscarinic antagonist) unict.itpatsnap.com | Dopamine D2 receptor antagonist escholarship.org |

| Dopamine Receptor Affinity | Lower | Higher escholarship.org |

| Anticholinergic Potency | Higher ualberta.ca | Lower |

| Effect on Extrapyramidal Symptoms | Alleviates unict.itslideshare.net | Can induce |

Biotransformation and Metabolic Pathways Non Clinical Focus

Identification of Phase I and Phase II Metabolic Products in in vitro Systems

In vitro studies using liver preparations, such as microsomes and homogenates, are instrumental in identifying the primary metabolic products of ethopropazine (B1679164). These systems mimic the enzymatic environment of the liver, allowing for the characterization of both Phase I and Phase II metabolic transformations.

Ethopropazine, possessing a tertiary amine group, is susceptible to N-dealkylation and N-oxidation. Studies on phenothiazine (B1677639) derivatives, including ethopropazine, in rat liver microsomes have indicated that N-dealkylation and aromatic hydroxylation are predominant Phase I metabolic pathways researchgate.netdeepdyve.comdynamed.com. While specific studies detailing the exhaustive list of ethopropazine's in vitro metabolites are limited in the publicly accessible literature, the general metabolic routes for phenothiazines suggest the formation of N-dealkylated products (e.g., removal of ethyl groups) and potentially hydroxylated derivatives on the aromatic rings researchgate.netdeepdyve.comdynamed.com.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common Phase II reactions include glucuronidation and sulfation psychiatryonline.org. While direct evidence for ethopropazine's Phase II metabolites from in vitro studies is sparse, it is anticipated that hydroxylated metabolites or N-dealkylated products could undergo these conjugation pathways psychiatryonline.orgnih.gov.

Table 1: Predicted Phase I and Phase II Metabolic Pathways of Ethopropazine

| Metabolic Phase | Reaction Type | Potential Metabolites |

| Phase I | N-dealkylation | N-deethylated ethopropazine, N-desethyl-ethopropazine |

| Phase I | Aromatic Hydroxylation | Hydroxylated ethopropazine derivatives |

| Phase I | N-oxidation | Ethopropazine N-oxide |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated or N-dealkylated metabolites |

| Phase II | Sulfation | Sulfate conjugates of hydroxylated or N-dealkylated metabolites |

Enzymatic Pathways of Metabolism

The metabolism of ethopropazine is primarily mediated by hepatic enzymes, with Cytochrome P450 (CYP) isoforms playing a central role in Phase I reactions dynamed.commedsafe.govt.nznih.govmdpi.com. Phenothiazines, in general, are known substrates for various CYP enzymes, including CYP3A4, CYP2D6, and CYP1A2, among others dynamed.commedsafe.govt.nzmdpi.com.

Cytochrome P450 Isoforms: These enzymes are responsible for oxidative metabolism, including N-dealkylation and aromatic hydroxylation, which are key transformations for ethopropazine researchgate.netdeepdyve.comdynamed.com. While specific CYP isoforms responsible for ethopropazine's metabolism have not been definitively identified in extensive detail, it is highly probable that common drug-metabolizing CYPs are involved, given its structural class dynamed.commedsafe.govt.nzmdpi.com.

Flavin-containing Monooxygenases (FMOs): FMOs can also catalyze N-oxidation reactions, potentially forming ethopropazine N-oxides nih.gov.

Glucuronosyltransferases (UGTs): UGTs are responsible for Phase II glucuronidation. If ethopropazine or its Phase I metabolites possess hydroxyl groups or other suitable functional groups, they can be conjugated with glucuronic acid psychiatryonline.orgnih.gov.

Table 2: Key Enzyme Families Involved in Ethopropazine Metabolism

| Enzyme Family | Primary Role in Metabolism |

| Cytochrome P450 (CYP) | Oxidation (N-dealkylation, aromatic hydroxylation) researchgate.netdeepdyve.comdynamed.com |

| Flavin-containing Monooxygenases (FMO) | N-oxidation nih.gov |

| Glucuronosyltransferases (UGTs) | Glucuronidation (Phase II conjugation) psychiatryonline.orgnih.gov |

Stereoselective Metabolism and Biotransformation of (+)-Ethopropazine Enantiomers

Ethopropazine is a chiral molecule, meaning it exists as enantiomers. The stereochemistry of a drug can significantly influence its metabolism, distribution, and pharmacological activity. However, research specifically detailing the stereoselective metabolism of ethopropazine in humans is limited.

Studies conducted in rats have indicated a lack of stereoselectivity in the plasma and tissue concentrations of ethopropazine enantiomers after in vivo administration ualberta.causask.canih.gov. Similarly, in vitro studies on plasma protein binding also did not reveal stereoselectivity for ethopropazine enantiomers in rat plasma nih.gov. While these findings are from animal models, they suggest that ethopropazine might not undergo significant enantiomer-specific metabolic processing. However, the absence of formal assessment in humans means that stereoselective metabolism cannot be entirely ruled out without dedicated human studies. The potential for stereoselective interactions with enzymes like Cytochrome P450 isoforms or Glucuronosyltransferases remains an area that would benefit from further investigation in human in vitro systems.

Metabolite Characterization by Advanced Analytical Techniques

The identification and characterization of ethopropazine metabolites rely heavily on advanced analytical techniques that can separate, detect, and elucidate the structures of these compounds in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite profiling and identification mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov. LC-MS/MS allows for the separation of metabolites based on their chromatographic properties and their subsequent detection and structural analysis using mass spectrometry. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation researchgate.netfrontiersin.orgnih.govimtakt.comsciex.com. High-resolution mass spectrometry (HRMS) further enhances accuracy by providing precise mass measurements, aiding in the determination of elemental composition nih.govdiva-portal.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for definitive structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule mdpi.comnih.govresearchgate.nethyphadiscovery.com. While LC-MS/MS is often used for initial screening and identification, NMR is frequently employed to confirm the structures of isolated or synthesized metabolites, especially when combined with LC-MS/MS workflows mdpi.comnih.govresearchgate.nethyphadiscovery.com.

These techniques, often used in tandem, enable researchers to identify and characterize the various Phase I and Phase II metabolites formed from ethopropazine, providing critical insights into its metabolic fate mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govimtakt.comsciex.comdiva-portal.orgnih.govresearchgate.net.

Compound Name Table:

| Common Name | Alternative Names |

| Ethopropazine | Profenamine drugbank.comhmdb.ca |

Preclinical in Vitro and in Vivo Studies of Fundamental Biological Interactions Non Clinical Focus

Preclinical research provides foundational knowledge of the biological effects of a new chemical entity before it is tested in humans. These non-clinical studies utilize a variety of in vitro (cell- or tissue-based) and in vivo (animal) models to characterize the fundamental pharmacodynamic and neurochemical interactions of the compound. This section details the core investigatory assays and models used to elucidate the biological profile of (+)-Ethopropazine.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for High-Purity Isolation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are indispensable for the separation and quantification of (+)-Ethopropazine from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of Ethopropazine (B1679164), with methods developed for both achiral and chiral separations. For general quantification, reversed-phase HPLC methods using C18 columns are common, providing efficient separation from metabolites and endogenous compounds. japsonline.comnih.gov Method development often involves optimizing mobile phase composition (typically mixtures of acetonitrile, methanol (B129727), and buffered aqueous solutions), flow rate, and detector wavelength to achieve desired sensitivity and resolution. japsonline.commdpi.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While Ethopropazine may require derivatization to enhance its volatility for GC analysis, the technique, particularly when coupled with mass spectrometry (GC-MS), offers excellent sensitivity and specificity. mdpi.commdpi.com GC methods are valuable for detecting and quantifying trace amounts of the compound and its related impurities. nih.govthermofisher.cn The selection of the appropriate capillary column, temperature programming, and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer) is critical for method performance. mdpi.comijpsr.com

Since this compound is a chiral molecule, the ability to separate and quantify its enantiomers is crucial for stereoselective research. Stereospecific HPLC methods are the gold standard for determining enantiomeric purity. These methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A notable method for resolving Ethopropazine enantiomers employs a Chiralcel OJ column. nih.gov In one such study, a mobile phase consisting of n-hexane, t-butanol, and triethylamine (B128534) (100:3:0.5) achieved a very good enantioseparation, with a separation factor (α) of 1.68. nih.gov This method successfully determined the enantiomeric purity of the synthesized enantiomers, finding an enantiomeric excess of 97.9% for the (+)-enantiomer and 99.1% for the (-)-enantiomer. nih.gov The development of such methods is essential for quality control of the enantiomerically pure substance and for studying stereoselective pharmacokinetics. mdpi.comresearchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ |

| Mobile Phase | n-hexane/t-butanol/triethylamine (100:3:0.5) |

| Separation Factor (α) | 1.68 |

| Enantiomeric Purity (this compound) | 97.9% |

| Enantiomeric Purity ((-)-Ethopropazine) | 99.1% |

Mass Spectrometry-Based Detection and Structural Confirmation in Complex Research Matrices

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing high sensitivity and structural information. When coupled with a chromatographic separation technique like LC or GC, it allows for the definitive identification and quantification of the analyte in complex mixtures such as biological fluids and tissue extracts. nih.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is frequently used in bioanalytical studies. nih.gov This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the matrix. nih.gov Electron ionization (EI) mass spectra of Ethopropazine are available, which can aid in its identification by providing a characteristic fragmentation pattern. massbank.eunist.gov High-resolution mass spectrometry (HRMS) can further confirm the identity of this compound by providing an accurate mass measurement, which helps in determining its elemental composition. thermofisher.cn This is particularly useful in metabolism studies for identifying unknown metabolites.

Electrochemical Detection Methods for Research Studies

Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective alternative for the determination of Ethopropazine. mdpi.comscirp.orgnih.gov These techniques are based on the electroactive nature of the phenothiazine (B1677639) ring system.

Studies have investigated the voltammetric behavior of Ethopropazine at a decanethiol self-assembled monolayer (SAM) modified gold electrode. mdpi.comresearchgate.net In a pH 10 sodium carbonate buffer, Ethopropazine exhibits two distinct anodic peaks at approximately 0.49 V and 0.58 V (vs. SCE), which is different from other phenothiazines like prochlorperazine (B1679090). mdpi.comresearchgate.net This difference arises from their distinct electrochemical oxidation mechanisms; the oxidation of Ethopropazine involves two successive one-electron steps. mdpi.comresearchgate.net

Under optimized conditions, these methods demonstrate excellent sensitivity with linear concentration ranges from 10 nM to 0.1 µM and 0.5 µM to 20 µM. mdpi.comresearchgate.net The limit of detection for Ethopropazine using this approach was found to be approximately 5.0 nM, highlighting the utility of electrochemical sensors for trace-level analysis in research applications. mdpi.com

| Parameter | Value/Condition |

|---|---|

| Electrode | Decanethiol SAM Modified Gold Electrode (DEC/Au) |

| Medium | pH 10 Sodium Carbonate Buffer |

| Anodic Peak Potentials | ~0.49 V and ~0.58 V (vs. SCE) |

| Linear Ranges | 10 nM - 0.1 µM and 0.5 µM - 20 µM |

| Limit of Detection | ~5.0 nM |

Sample Preparation Strategies for Diverse Research Matrices (e.g., Tissue Homogenates, Biological Fluids)

The accurate analysis of this compound in biological samples requires meticulous sample preparation to remove interfering substances and concentrate the analyte. ijisrt.combiotage.comresearchgate.net The choice of strategy depends on the matrix (e.g., plasma, urine, brain tissue) and the subsequent analytical technique. ualberta.canih.gov

Biological Fluids (Plasma, Urine): For liquid samples like plasma, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijisrt.combiotage.com LLE is a traditional and effective method, while SPE, often using bonded-silica cartridges, allows for rapid, efficient, and often automated sample cleanup and concentration. ijisrt.comnih.gov Studies on Ethopropazine have shown it to be extensively bound to plasma proteins (>95%), which must be considered during sample preparation to ensure complete recovery of the analyte. ualberta.ca

Tissue Homogenates: To analyze this compound in solid tissues, such as specific brain regions (e.g., cortex, substantia nigra, striatum), the sample must first be homogenized. ualberta.caalliedacademies.org Homogenization involves mechanically disrupting the tissue in a suitable buffer to create a uniform suspension. alliedacademies.orgresearchgate.net The choice of homogenization buffer is critical to ensure efficient protein extraction and solubilization without degrading the analyte. nih.govresearchgate.net Following homogenization, the same extraction techniques used for biological fluids (LLE, SPE) can be applied to the resulting homogenate to isolate the this compound. ualberta.ca For quantitative studies, standard curves are typically prepared by spiking blank tissue homogenates with known concentrations of the analyte to account for matrix effects. ualberta.ca

Computational and Theoretical Chemistry of + Ethopropazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of molecules like (+)-Ethopropazine researchgate.netidosr.orgmdpi.com. These methods allow for the determination of key molecular properties such as charge distribution, frontier molecular orbital energies (HOMO-LUMO gap), and dipole moments. For this compound, such calculations can identify nucleophilic or electrophilic sites within the molecule, providing a theoretical basis for its chemical behavior and interactions. For instance, studies on similar phenothiazine (B1677639) derivatives have shown that DFT can predict net atomic charges and bond lengths, which are crucial for understanding reactivity patterns researchgate.net. The HOMO-LUMO gap, a measure of a molecule's stability and reactivity, can also be calculated, offering insights into its susceptibility to electrophilic or nucleophilic attack mdpi.comsapub.org. These theoretical insights are foundational for understanding how the molecule might interact with biological systems or undergo chemical transformations.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions of this compound with its biological targets, such as cholinesterases and various receptors researchgate.netnih.govcapes.gov.brcnjournals.commdpi.comnih.govconicet.gov.ar. These simulations help elucidate the binding modes, affinities, and dynamic behaviors of the ligand-target complex.

Molecular docking studies aim to predict the preferred binding orientation of this compound within the active sites of target proteins mdpi.comyoutube.com. By analyzing the interactions between the docked ligand and the amino acid residues of the binding pocket, researchers can identify key residues involved in binding and the nature of these interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) researchgate.netnih.govmdpi.com. For example, positioning this compound within the active-site gorge of butyrylcholinesterase (BChE) has shown that specific residues like Alanine 328, Tryptophan 82, Aspartic acid 70, and Tyrosine 332 play a role in stabilizing its binding researchgate.netnih.govcnjournals.com. Such analyses are crucial for understanding the molecular basis of its inhibitory or modulatory activity.

Proteins are dynamic entities, and their conformational flexibility significantly influences ligand binding conicet.gov.arnih.govbiorxiv.orgmdpi.com. Molecular dynamics (MD) simulations are employed to capture these dynamic aspects, allowing researchers to observe how both the ligand and the target protein might change their conformations upon binding nih.govmdpi.comnih.govbiorxiv.orgelifesciences.orgmdpi.comfrontiersin.orgresearchgate.net. MD simulations can reveal how the flexibility of the protein's active site accommodates this compound, or how the ligand itself might adapt its conformation to achieve optimal binding. Studies on cholinesterases, for instance, have used MD to show how residues like A328 and W82 stabilize the inhibitor's position within the enzyme's gorge nih.govcnjournals.com. Understanding these dynamic interactions and conformational adjustments is vital for predicting binding affinity and efficacy, and for guiding the design of more potent and selective analogs.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a key technique in ligand-based drug design, focusing on the three-dimensional arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity nih.govnih.govnih.govarxiv.org. By analyzing known active molecules, pharmacophore models can be generated to represent the essential features required for binding to a specific target. These models then serve as templates for virtual screening of compound libraries or for the de novo design of new drug candidates nih.govnih.govarxiv.org. For compounds like this compound, pharmacophore models can help elucidate the critical interactions it makes with its targets, informing the design of novel inhibitors or modulators with enhanced properties.

In Silico Prediction of Physicochemical and ADME Properties (Non-Clinical Context)

In silico methods are widely used to predict the physicochemical properties and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates, providing crucial information for drug development without the need for extensive experimental testing jchr.orgnih.govdrugbank.combmdrc.org. Tools like SwissADME can predict properties such as lipophilicity (logP), molecular weight, solubility, and permeability, which are essential for a molecule's pharmacokinetic behavior jchr.orgnih.gov. These predictions help assess a compound's drug-likeness, its potential to cross biological barriers like the blood-brain barrier, and its metabolic stability. For this compound, such predictions would contribute to understanding its potential oral bioavailability and distribution within the body, guiding further optimization efforts. For example, Lipinski's Rule of Five and other drug-likeness filters are commonly applied to assess the suitability of a compound for oral administration jchr.orgnih.govbmdrc.org.

Structure Activity Relationship Sar and Derivatives Research

Synthesis of Novel Ethopropazine (B1679164) Analogues with Modified Phenothiazine (B1677639) Scaffold

The synthesis of ethopropazine and its analogues often involves modifications to the core phenothiazine ring system or the side chain. A significant advancement in obtaining pure ethopropazine enantiomers has been through chemoenzymatic routes. One such approach utilizes lipase-mediated kinetic resolution of the racemic intermediate 1-(10H-phenothiazin-10-yl)propan-2-ol. This method allows for the preparation of both enantiomeric forms with high enantioselectivity, typically using lipases like Novozym 435 or Lipozyme TL IM beilstein-journals.orgresearchgate.netbeilstein-journals.org. The resolved enantiopure alcohols are then converted into bromide derivatives and subsequently reacted with appropriate amines to yield the desired stereoisomers of ethopropazine researchgate.net.

Beyond enantioselective synthesis, general derivatization strategies for phenothiazines, including ethopropazine, involve N-alkylation and substitutions on the phenothiazine ring system. These modifications are explored to fine-tune pharmacological profiles, such as antipsychotic, antihistaminic, or anti-Parkinsonian activities slideshare.netuniv-biskra.dzmdpi.com. For instance, variations in the alkyl chain length and the nature of the terminal amine group have been investigated for their impact on neuroleptic activity slideshare.net.

Stereochemical Influence on Biological Interactions and Target Selectivity

The stereochemistry of ethopropazine plays a crucial role in its interaction with biological targets, particularly butyrylcholinesterase (BChE). Studies have demonstrated that BChE exhibits a significantly higher affinity for the (R)-configured enantiomer of ethopropazine compared to the (S)-enantiomer or the racemic mixture beilstein-journals.orgresearchgate.netresearchgate.net.

常见问题

Basic: What established protocols ensure enantiomeric purity during (+)-Ethopropazine synthesis?

To synthesize this compound with high enantiomeric purity, researchers should employ chiral resolution techniques such as chiral column chromatography or asymmetric synthesis. Critical steps include:

- Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and high-performance liquid chromatography (HPLC) with chiral stationary phases to assess purity .

- Validation : Compare optical rotation values with literature data and validate purity (>98%) via mass spectrometry (MS) and elemental analysis .

Basic: What in vitro assays evaluate this compound’s inhibitory activity against butyrylcholinesterase (BChE)?

Quantitative high-throughput screening (QHTS) is widely used. Key steps include:

- Normalization : Normalize activity relative to positive controls (e.g., this compound) and DMSO-only baselines using the formula:

% Activity = (Vcompound – VDMSO)/(VDMSO – Vpos) × 100 . - Data Correction : Apply pattern correction algorithms to minimize plate-to-plate variability .

Advanced: How should researchers resolve contradictions in reported inhibition kinetics of this compound?

Contradictory kinetic data (e.g., IC50 variability) require:

- Meta-Analysis : Systematically review experimental conditions (e.g., enzyme sources, substrate concentrations) across studies .

- Sensitivity Testing : Replicate assays under standardized protocols, controlling for pH, temperature, and co-solvents (e.g., DMSO concentration) .

- Statistical Models : Use mixed-effects models to quantify variability sources and identify confounding factors .

Advanced: How can experimental designs optimize this compound’s stability in prolonged enzymatic assays?

Stability challenges arise from solvent interactions and enzymatic degradation. Strategies include:

- Solvent Optimization : Use stabilizing agents (e.g., bovine serum albumin) and minimize light exposure .

- Time-Course Studies : Measure activity at multiple timepoints and fit decay curves to identify half-life under assay conditions .

- Temperature Control : Pre-incubate compound-enzyme mixtures at assay temperatures to equilibrate reactivity .

Basic: What analytical techniques confirm this compound’s structural integrity and purity?

- Structural Confirmation : Employ <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis and X-ray crystallography for absolute configuration .

- Purity Assessment : Use reverse-phase HPLC with UV detection (≥95% purity threshold) and gas chromatography (GC) for volatile impurities .

Advanced: How should non-linear kinetics in this compound’s enzyme inhibition be addressed?

Non-linear dose-response curves may indicate allosteric effects or aggregation. Mitigation involves:

- Hill Equation Analysis : Fit data to a four-parameter Hill model (Y = Bottom + (Top−Bottom)/(1 + 10<sup>(LogEC50−X) × HillSlope</sup>)) to estimate cooperativity .

- Dynamic Light Scattering (DLS) : Test for compound aggregation at high concentrations .

- Mutagenesis Studies : Identify allosteric binding sites via site-directed mutagenesis of BChE .

Basic: What are the ethical considerations for in vivo studies involving this compound?

- Animal Models : Adhere to 3Rs (Replacement, Reduction, Refinement) and obtain institutional ethics approval .

- Dose Justification : Base doses on in vitro IC50 values and allometric scaling .

Advanced: How can computational models enhance this compound’s target validation?

- Molecular Docking : Predict binding modes using BChE crystal structures (PDB ID: 1P0I) and validate with mutagenesis .

- Machine Learning : Train models on QHTS data to predict off-target effects .

Basic: What controls are essential for this compound enzyme inhibition assays?

- Positive Controls : Include known inhibitors (e.g., ethopropazine) at fixed concentrations .

- Negative Controls : Use DMSO-only wells and inactive enantiomers to isolate solvent/steric effects .

Advanced: How do researchers validate this compound’s selectivity across cholinesterase isoforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。